Lipophilicity Variation Among Regioisomers
The target compound (2-fluoro-4-methyl substitution) has a computed XLogP3 of 3.1, identical to the 3-fluoro-4-methyl isomer (XLogP3 = 3.1) but measurably different from the 2-fluoro-5-methyl isomer (XLogP3 = 3.2) and the 4-fluoro-2-methyl isomer (XLogP3 = 3.0) [1][2]. The 0.1–0.2 log unit difference relative to the 2,5- and 4,2-isomers corresponds to an approximately 1.3–1.6-fold difference in partition coefficient, which can significantly affect membrane permeability, tissue distribution, and non-specific binding in biological assays [3].
| Evidence Dimension | Lipophilicity (XLogP3, computed) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 (2-fluoro-4-methylphenyl) |
| Comparator Or Baseline | XLogP3 = 3.2 (2-fluoro-5-methyl, CID 39871384); XLogP3 = 3.0 (4-fluoro-2-methyl, CID 39871565); XLogP3 = 3.1 (3-fluoro-4-methyl, CID 39871457) |
| Quantified Difference | ΔXLogP3 = 0 (vs. 3-F-4-Me); ΔXLogP3 = −0.1 (vs. 2-F-5-Me); ΔXLogP3 = +0.1 (vs. 4-F-2-Me) |
| Conditions | XLogP3 3.0 algorithm, PubChem 2019.06.18 release; all values computed under identical method |
Why This Matters
Lipophilicity differences of ≥0.1 log units between regioisomers can drive divergent ADME profiles; selecting the correct isomer at procurement prevents confounding of structure–activity relationship (SAR) studies.
- [1] PubChem CID 39871562. XLogP3 = 3.1 for 2,2,2-trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate. Computed by XLogP3 3.0 (PubChem release 2019.06.18). View Source
- [2] PubChem CID 39871384 (XLogP3 = 3.2), CID 39871565 (XLogP3 = 3.0), CID 39871457 (XLogP3 = 3.1). Computed by XLogP3 3.0 (PubChem release 2019.06.18). View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. Discusses the impact of ΔlogP ≥ 0.1 on ADME parameters. View Source
